molecular formula C6H5BrClN B108326 3-Bromo-2-chloro-5-methylpyridine CAS No. 17282-03-0

3-Bromo-2-chloro-5-methylpyridine

Cat. No. B108326
CAS RN: 17282-03-0
M. Wt: 206.47 g/mol
InChI Key: ISNRJFOYJNIKTN-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their potential as building blocks for pharmaceuticals and other biologically active molecules. The presence of multiple halogens on the pyridine ring makes these compounds versatile intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex due to the need for regioselective halogenation. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine involves halogen dance reactions, which are a type of halogen exchange process . This method allows for the introduction of different halogens at specific positions on the pyridine ring. Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of regioselective reactions to introduce various functional groups onto the pyridine core . These methods are crucial for the synthesis of 3-Bromo-2-chloro-5-methylpyridine and related compounds.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the positions of the halogen atoms on the pyridine ring, which can significantly influence the reactivity and physical properties of the molecules. For example, the crystal structure of a Schiff base compound derived from a bromo-chloro pyridine shows that the pyridine and phenol rings are nearly coplanar, which could affect its reactivity . The positioning of halogens also affects the molecular geometry, as seen in the case of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, where two symmetry-independent molecules exhibit no significant differences in bond lengths and angles .

Chemical Reactions Analysis

The reactivity of halogen atoms in halogenated pyridines is a key aspect of their chemistry. For example, the migration of halogen atoms during reactions can lead to the formation of different isomers, as seen in the rearrangement of halogen atoms in dihydroxypyridine derivatives . The chemoselective functionalization of halopyridines, such as the amination of 5-bromo-2-chloro-3-fluoropyridine, can lead to selective substitution at specific positions, which is crucial for the synthesis of complex molecules . The reactivity of the halogen atoms can also be influenced by the presence of other substituents on the pyridine ring, as demonstrated by the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The presence of halogens can increase the density and molecular weight of the compounds, as seen in the crystal structure analysis of the Schiff base compound . The electronic properties, such as the HOMO-LUMO gap, electronegativity, and chemical potential, can be calculated using quantum mechanical methods, providing insights into the reactivity and stability of the molecules . Additionally, the spectroscopic properties, including IR and NMR spectra, are essential for the characterization of these compounds . The halogen atoms also contribute to the potential biological activity of the molecules, as they can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which are important in drug-receptor interactions .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNRJFOYJNIKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301315
Record name 3-bromo-2-chloro-5-methylpyridine
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Bromo-2-chloro-5-methylpyridine

CAS RN

17282-03-0
Record name 3-Bromo-2-chloro-5-methylpyridine
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Record name 3-Bromo-2-chloro-5-methylpyridine
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Record name 3-bromo-2-chloro-5-methylpyridine
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Record name 3-Bromo-2-chloro-5-methylpyridine
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Synthesis routes and methods I

Procedure details

The product from (a) (145 g) was dissolved in concentrated hydrochloric acid (750 ml) and water (450 ml) and the solution cooled to -10° C. Sodium nitrite (54 g) in cold water (450 ml) was added dropwise with stirring over a period of 90 minutes while the mixture was kept at -5° C. The solution was stirred for a further 2 hours, and then basified with concentrated ammonia, keeping the temperature below 20° C. The solid which separated was washed with water, dried, dissolved in ether (1500 ml) and washed with cold sodium hydroxide solution (1 M; 1 liter). The ether solution was washed twice with water (1 liter portions), dried, and evaporated to give the required 3-bromo-2-chloro-5-methylpyridine.
Name
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-5-methyl-2(1H)-pyridinone (25 g, 0.13 mol) and phosphorus oxychloride (500 mL) was boiled with stirring for 20 h. Phosphorus oxychloride was removed by distillation and the residue was poured onto ice/water (800 mL). The mixture was adjusted to pH 8.5 with 2 N sodium hydroxide solution and extracted with diethyl ether. Organic phases were pooled, dried with Na2SO4 and the solvent was evaporated. The residue, 23.4 g of the title compound as a greyish solid was introduced into the next step without purification, MS (EI) 204.9, 206.9 (M)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The product from (a) (145 g) was dissolved in concentrated hydrochloric acid (750 ml) and water (450 ml) and the solution cooled to -10° C. Sodium nitride (54 g) in cold water (450 ml) was added dropwise with stirring over a period of 90 minutes while the mixture was kept at -5° C. The solution was stirred for a further 2 hours, and then basified with concentrated ammonia, keeping the temperature below 20° C. The solid which separated was washed with water, dried, dissolved in ether (1500 ml) and washed with cold sodium hydroxide solution (1 M; 1 liter). The ether solution was washed twice with water (1 liter portions), dried, and evaporated to give the required 3-bromo-2-chloro-5-methylpyridine.
Name
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
Sodium nitride
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
FL Setliff - Journal of Chemical and Engineering Data, 1970 - ACS Publications
… A recent note (2) described the synthesis of 3-bromo-2-chloro-5-methylpyridine(lb) and 3-bromo-2-fluoro-5-methylpyridine (Ic) via diazotization of 2-amino-3-bromo-5-methylpyridine (la) …
Number of citations: 10 pubs.acs.org
WJ Link, RF Borne, FL Setliff - Journal of Heterocyclic …, 1967 - Wiley Online Library
2-Amino-5-methylpyridine (I)(108.0 g., 1.0 mole) and glacial acetic acid (300 ml.) were combined and heated at 80'until solution was effected. Bromine (160 g., 55 ml., 1.0 mole) in acetic …
Number of citations: 14 onlinelibrary.wiley.com
D Wang, M Huang, G Li, S Zheng, P Yu - Tetrahedron, 2020 - Elsevier
… We explored several routes and we finally envisioned attachment of an ester group to inexpensive and readily available 3-bromo-2-chloro-5-methylpyridine (6, Sigma Aldrich price: …
Number of citations: 4 www.sciencedirect.com
WK Anderson, DC Dean, T Endo - Journal of Medicinal Chemistry, 1990 - ACS Publications
A series of 4-and 5-[2, 3-dihydro-6, 7-bis [[(N-alkylcarbamoyl) oxy] methyl]-l/f-pyrrolizin-5-yl]-2-halopyridinium iodides were synthesized. The rates of hydrolysis of the-halopyridinium …
Number of citations: 2 pubs.acs.org
LO Moore - Journal of Chemical and Engineering Data, 1970 - ACS Publications
Condensation of perhaloacetones with aromatic com-pounds has been described as a route to a variety of haloalkyl-substituted aromaticcompounds (1-13). Hexafluoroacetone was …
Number of citations: 2 pubs.acs.org
UE Hille, C Zimmer, J Haupenthal… - ACS medicinal …, 2011 - ACS Publications
… Compounds 5 and 6 were obtained from 2-bromo-3-methylpyridine or 3-bromo-2-chloro-5-methylpyridine as starting materials. Interestingly, Suzuki coupling of 6 with phenylboronic …
Number of citations: 37 pubs.acs.org

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